An In-depth Technical Guide to the Physical Properties and Melting Point of (-)-4-Methoxyphenylsulfinylacetone
An In-depth Technical Guide to the Physical Properties and Melting Point of (-)-4-Methoxyphenylsulfinylacetone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chiral Synthon
In the realm of asymmetric synthesis, chiral sulfoxides have emerged as powerful auxiliaries and synthons, enabling the stereocontrolled construction of complex molecular architectures.[1] The compound of interest, (-)-4-Methoxyphenylsulfinylacetone, represents a specialized β-keto sulfoxide, a class of molecules that has been instrumental in the synthesis of natural products and biologically active compounds. This guide provides a comprehensive exploration of the anticipated physical properties and a detailed protocol for the determination of the melting point of (-)-4-Methoxyphenylsulfinylacetone. It must be noted that a thorough search of the current scientific literature and chemical supplier databases did not yield specific experimental data for this particular enantiomer. Consequently, this document leverages data from structurally analogous chiral β-keto sulfoxides and fundamental principles of physical organic chemistry to provide a robust and practical guide for researchers working with this or similar compounds.
Molecular Profile and Expected Physical Characteristics
(-)-4-Methoxyphenylsulfinylacetone, with the chemical formula C₁₀H₁₂O₃S, possesses a unique combination of functional groups that dictate its physical behavior. The presence of a chiral sulfoxide adjacent to a ketone functionality imparts significant polarity to the molecule. The 4-methoxyphenyl group provides aromatic character and contributes to the overall molecular weight and van der Waals interactions.
Table 1: Predicted Physicochemical Properties of (-)-4-Methoxyphenylsulfinylacetone
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₁₂O₃S | Based on chemical structure. |
| Molecular Weight | 212.27 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid at room temperature. | Structurally similar chiral β-keto sulfoxides, such as (R)-1-phenyl-2-(vinylsulfinyl)-1-ethanone, are described as low-melting solids. The increased molecular weight and potential for ordered packing in the crystal lattice of the title compound would favor a solid state. |
| Color | Likely colorless to pale yellow crystalline solid. | The chromophores present are not expected to absorb strongly in the visible region. |
| Odor | Likely faint, characteristic sulfurous odor. | Common for sulfoxide-containing compounds. |
| Solubility | Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane. Limited solubility in nonpolar solvents like hexanes. Moderate to low solubility in water. | The polar sulfoxide and ketone functionalities will govern solubility. Dimethyl sulfoxide (DMSO) is a highly polar solvent that is miscible with a wide range of organic solvents and water[2][3]. |
| Chirality | The sulfur atom is a stereocenter. The "(-)" designation indicates that it is the levorotatory enantiomer. | Chiral sulfoxides are configurationally stable at room temperature due to a high energy barrier for inversion[1]. |
The Critical Nature of the Melting Point for a Chiral β-Keto Sulfoxide
The melting point of a crystalline solid is a fundamental and highly informative physical property. For a chiral compound like (-)-4-Methoxyphenylsulfinylacetone, an accurately determined melting point serves two primary purposes:
-
Indicator of Purity: A sharp melting point range (typically spanning 0.5-2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Compound Identification: While not a unique identifier on its own, a measured melting point can be compared with literature values (when available) to support the identification of a synthesized compound. For a novel compound, it serves as a crucial piece of characterization data.
Given that the enantiomers of a chiral compound have identical physical properties, except for the direction in which they rotate plane-polarized light, the melting point of (-)-4-Methoxyphenylsulfinylacetone is expected to be identical to that of its (+) enantiomer. The melting point of the racemic mixture, however, may be different (either higher or lower) than that of the pure enantiomers.
Field-Proven Protocol for Melting Point Determination
The following protocol outlines a robust and self-validating method for the determination of the melting point of a crystalline organic solid, such as (-)-4-Methoxyphenylsulfinylacetone, using a modern digital melting point apparatus.
Principle of the Method
A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the first visible sign of melting occurs (onset) and at which the last crystal melts (clear point) are recorded as the melting point range.
Experimental Workflow
Caption: Workflow for the determination of the melting point of a crystalline solid.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining an accurate and reproducible melting point.
-
Procedure:
-
Ensure the crystalline sample of (-)-4-Methoxyphenylsulfinylacetone is completely dry. The presence of residual solvent can act as an impurity, leading to a depressed and broadened melting point range.
-
On a clean, dry watch glass, crush a small amount of the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer within the capillary tube.
-
Tamp the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed height of the sample should be 2-3 mm. An excessive amount of sample will result in a wider melting point range due to a temperature gradient within the sample.
-
-
-
Melting Point Apparatus Setup and Measurement:
-
Rationale: A controlled heating rate is essential for accurate determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample.
-
Procedure:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a rate of 10-20 °C per minute. This will provide a rough estimate.
-
For an accurate measurement, start with a fresh sample and heat rapidly to approximately 20 °C below the estimated melting point.
-
Decrease the heating rate to 1-2 °C per minute. This slow rate allows for thermal equilibrium to be established between the heating block, the thermometer, and the sample.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts (the clear point).
-
The recorded temperatures constitute the melting point range.
-
-
-
Data Recording and Interpretation:
-
Rationale: The melting point range provides insight into the purity of the sample.
-
Procedure:
-
Record the melting point range, for example, "124.5 - 125.5 °C".
-
A narrow range (≤ 2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.
-
For verification, it is good practice to repeat the measurement with a fresh sample. The results should be consistent within a narrow margin.
-
-
Conclusion and Future Perspectives
While direct experimental data for (-)-4-Methoxyphenylsulfinylacetone remains to be reported in the accessible scientific literature, this guide provides a comprehensive framework for its anticipated physical properties and a detailed, field-proven protocol for the determination of its melting point. The principles and methodologies outlined herein are grounded in the established chemistry of chiral sulfoxides and are broadly applicable to the characterization of novel crystalline organic compounds. The synthesis and full characterization of (-)-4-Methoxyphenylsulfinylacetone would be a valuable contribution to the field of asymmetric synthesis, and the experimental determination of its melting point will be a critical step in this process.
References
- Caputo, R., et al. (1999). A facile stereospecific synthesis of chiral β-keto sulfoxides. Tetrahedron: Asymmetry, 10(17), 3463–3466.
- Kunieda, N., Suzuki, A., & Kinoshita, M. (2006). The Preparation of Optically Active β-Keto Sulfoxides by Means of an Enantiomer-differentiating Reaction of α-Lithio Aryl Methyl Sulfoxides with Chiral Carboxylates. Bulletin of the Chemical Society of Japan, 54(4), 1143-1148.
-
The synthesis of chiral β-ketosulfoxides by enantioselective oxidation and their stereocontrolled reduction to β-hydroxysulfoxides. (n.d.). Academia.edu. Retrieved from [Link]
- Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry.
- Solladie, G., Demailly, G., & Greck, C. (1985). Reduction of .beta.-keto sulfoxides: a highly efficient asymmetric synthesis of both enantiomers of allylic alcohols. The Journal of Organic Chemistry, 50(9), 1552–1554.
- Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Inform
-
Dimethyl Sulfoxide: Formula, Structure & Uses in Chemistry - Vedantu. (2020, June 28). Retrieved from [Link]
- (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. (n.d.).
-
Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]
- 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID - PubChem - NIH. (n.d.).
-
Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed. (2009, March 15). Retrieved from [Link]
-
Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde - YouTube. (2025, March 9). Retrieved from [Link]
- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google P
- Chapter 1 Optically active β-keto sulfoxides and analogues in asymmetric synthesis | Scilit. (n.d.).
-
Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions - PMC. (2021, August 29). Retrieved from [Link]
-
The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - Beilstein Journals. (2021, February 18). Retrieved from [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]
